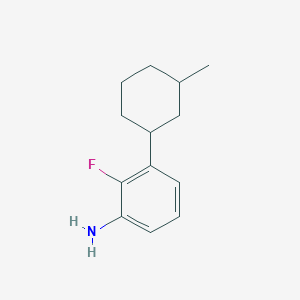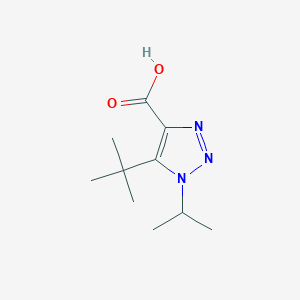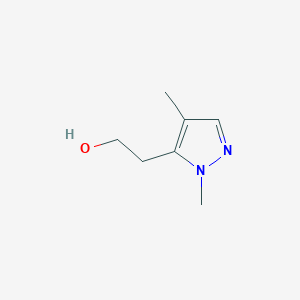amine](/img/structure/B13283765.png)
[1-(5-Bromothiophen-2-yl)ethyl](1-methoxybutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound that features a brominated thiophene ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent alkylation and amination steps involve the use of appropriate alkyl halides and amines under basic or catalytic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the thiophene ring, resulting in debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiophene or hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its brominated thiophene ring is a versatile intermediate for various synthetic transformations .
Biology and Medicine: In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is explored for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique structural features contribute to the electronic properties of these materials .
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Iodothiophen-2-yl)ethylamine
- 1-(5-Fluorothiophen-2-yl)ethylamine
Comparison: Compared to its halogenated analogs, 1-(5-Bromothiophen-2-yl)ethylamine exhibits unique reactivity and properties due to the bromine atom. Bromine’s intermediate electronegativity and size influence the compound’s chemical behavior, making it distinct from its chlorine, iodine, and fluorine counterparts .
Properties
Molecular Formula |
C11H18BrNOS |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]-1-methoxybutan-2-amine |
InChI |
InChI=1S/C11H18BrNOS/c1-4-9(7-14-3)13-8(2)10-5-6-11(12)15-10/h5-6,8-9,13H,4,7H2,1-3H3 |
InChI Key |
QRMYKNDQERPTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13283698.png)
![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)
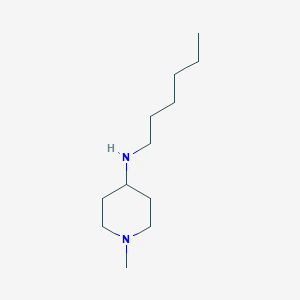
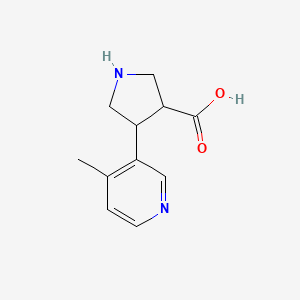

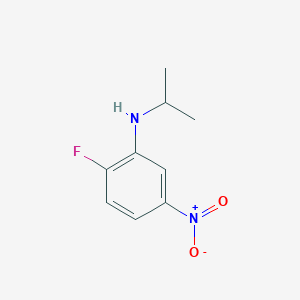
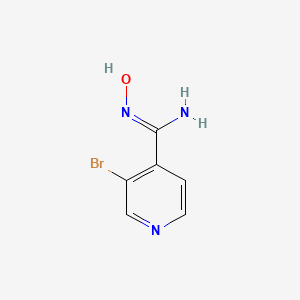
![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)

![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
